molecular formula C14H22BNO3 B1532660 {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid CAS No. 1003028-39-4

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid

Cat. No.: B1532660
CAS No.: 1003028-39-4
M. Wt: 263.14 g/mol
InChI Key: WXZPCHIROFGLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine moiety via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative, which can be achieved by reacting piperidine with 3-bromopropanol under basic conditions.

    Coupling with Phenylboronic Acid: The piperidine derivative is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, ethanol, dichloromethane

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Phenyl Derivatives: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Piperidines: Formed via nucleophilic substitution reactions

Scientific Research Applications

Chemistry

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine moiety is known for its bioactivity, and the boronic acid group can interact with biological targets such as proteases and kinases .

Industry

In the material science industry, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of responsive materials .

Mechanism of Action

The mechanism of action of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it effective in inhibiting enzymes such as proteases and kinases . The piperidine moiety enhances the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is unique due to the presence of both the piperidine moiety and the boronic acid group, connected via a propoxy linker. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.

Properties

IUPAC Name

[4-(3-piperidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8,17-18H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZPCHIROFGLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Reactant of Route 2
Reactant of Route 2
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Reactant of Route 3
Reactant of Route 3
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Reactant of Route 5
Reactant of Route 5
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Reactant of Route 6
Reactant of Route 6
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.